1-Boc-4-nitroindole 1-Boc-4-nitroindole
Brand Name: Vulcanchem
CAS No.: 913836-24-5
VCID: VC2398372
InChI: InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-]
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol

1-Boc-4-nitroindole

CAS No.: 913836-24-5

Cat. No.: VC2398372

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-nitroindole - 913836-24-5

Specification

CAS No. 913836-24-5
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
IUPAC Name tert-butyl 4-nitroindole-1-carboxylate
Standard InChI InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3
Standard InChI Key UKMLUDGMHPZXGN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

1-Boc-4-nitroindole, formally known as tert-butyl 4-nitro-1H-indole-1-carboxylate, is an N-protected nitroindole derivative with significant utility in organic synthesis. The compound is characterized by the following properties:

  • CAS Registry Number: 913836-24-5

  • Molecular Formula: C₁₃H₁₄N₂O₄

  • Molecular Weight: 262.26 g/mol (precise) or 262.3 g/mol (rounded)

  • Appearance: Pale yellow solid

  • Purity: Commercially available at ≥97% purity

The compound contains a 4-nitroindole core with a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indole. This protection strategy is crucial for subsequent chemical transformations, as it prevents unwanted reactions at the indole nitrogen while allowing selective modifications at other positions of the molecule.

Alternative Nomenclature

The compound is known by several alternative names in scientific and commercial literature:

  • 4-nitro-indole-1-carboxylic acid tert-butyl ester

  • N-Boc-4-nitroindole

  • tert-butyl 4-nitroindolecarboxylate

  • 4-nitroindole, N-Boc protected

  • 4-nitro-1-indolecarboxylic acid tert-butyl ester

  • 1H-Indole-1-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester

Synthesis Methodologies

The synthesis of 1-Boc-4-nitroindole typically follows a two-stage process, beginning with the preparation of the 4-nitroindole precursor, followed by N-protection with a Boc group.

Preparation of 4-nitroindole Precursor

The starting material, 4-nitroindole, can be synthesized according to a patent method that utilizes readily available and cost-effective reagents:

Table 1: Key Reagents for 4-nitroindole Synthesis

ReagentMolar Ratio (Relative to 2-methyl-3-nitrobenzene)
2-methyl-3-nitrobenzene1.0
Triethyl orthoformate1.0-2.5
Oxalic acid1.0-1.5
Potassium ethylate0.8-1.5

The synthesis proceeds through the following steps:

  • Heating 2-methyl-3-nitrobenzene with triethyl orthoformate and oxalic acid under reflux for 2-4 hours

  • Cooling the reaction mixture to 0-10°C

  • Slow addition of potassium ethylate in ethanol

  • Continued reaction at room temperature for 2-4 hours

  • Pouring the reaction mixture into ice water, inducing solid formation

  • Collection of the solid by suction filtration to obtain 4-nitroindole

N-Boc Protection of 4-nitroindole

The conversion of 4-nitroindole to 1-Boc-4-nitroindole is achieved through an efficient process utilizing di-tert-butyl dicarbonate (Boc₂O):

Table 2: Reaction Components for N-Boc Protection

ComponentQuantityMolar Ratio
4-nitroindole182.3 g1.0 eq
Toluene1400 mLSolvent
DMAP2.7 gCatalyst
Boc₂O270.0 g1.1 eq

The detailed synthesis procedure is as follows:

  • A reaction vessel equipped with mechanical stirrer, nitrogen inlet, thermocouple, and condenser is charged with 4-nitroindole, toluene, and 4-dimethylaminopyridine (DMAP)

  • Solid Boc₂O is added portionwise over approximately 45 minutes at room temperature, maintaining moderate gas evolution

  • The mixture is stirred for approximately 1 hour until HPLC analysis confirms reaction completion

  • The reaction is quenched with water (500 mL) and the phases separated

  • The organic layer is washed with brine (500 mL), concentrated to a slurry, and diluted with heptane (1000 mL)

  • The resulting mixture is filtered, and the solid product is washed with fresh heptane

  • The filter cake is dried under vacuum at room temperature to constant weight

This optimized procedure typically yields 95.8% of highly pure (100 area% by HPLC) 1-Boc-4-nitroindole as a pale yellow solid .

Desired ConcentrationAmount of 1-Boc-4-nitroindole
1 mg5 mg10 mg
1 mM3.813 mL solvent19.065 mL solvent38.130 mL solvent
5 mM0.763 mL solvent3.813 mL solvent7.626 mL solvent
10 mM0.381 mL solvent1.907 mL solvent3.813 mL solvent

These calculations are based on the molecular weight of 262.26 g/mol . The appropriate solvent should be selected based on the specific application and compatibility with downstream processes.

ParameterSpecification
Purity≥97%
Physical FormPale yellow solid
Application CategoryProtein Degrader Building Blocks

The compound is available in various package sizes, typically including 250 mg, 1 g, and 5 g options .

Applications in Research and Chemical Synthesis

As a Synthetic Intermediate

1-Boc-4-nitroindole serves as a valuable intermediate in the synthesis of more complex molecules, particularly those containing functionalized indole cores. One notable application is in the multi-step synthesis of diaminoindoles:

A 10-step synthesis pathway has been developed starting from 4-nitroindole, in which 1-Boc-4-nitroindole serves as a key intermediate. This methodology has been adapted for the synthesis of various diaminoindole derivatives, including 3,5-, 3,6-, and 3,7-diaminoindoles .

Role in Protein Degrader Development

The compound is classified as a protein degrader building block, indicating its utility in the emerging field of targeted protein degradation (TPD) . This therapeutic approach involves small molecules that catalyze the degradation of disease-causing proteins by redirecting the cell's natural protein degradation machinery.

Related Derivatives and Further Transformations

Synthetic Pathways to Complex Indoles

In advanced synthetic applications, 1-Boc-4-nitroindole can be further elaborated to create functionalized indoles with biological activity. For example, the compound has been used as a precursor in the synthesis of tert-butyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylate (compound 12), which was obtained in 82% yield as a white powder .

The nitro group can be reduced to an amine, which serves as a versatile functional group for further derivatization through various reactions including:

  • Acylation to form amides

  • Reductive amination to form secondary and tertiary amines

  • Diazotization followed by various transformations

  • Coupling reactions to form C-N bonds

Each of these transformations expands the utility of 1-Boc-4-nitroindole as a versatile building block in organic synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator